4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Stereochemistry Chiral Separation Enantiomeric Differentiation

This racemic mixture serves as a structurally minimal N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide pharmacophore for CNS lead discovery. Its low XLogP3 (−0.3) and TPSA (73 Ų) reduce membrane partitioning and aggregation risk, enhancing assay signal-to-noise in target-engagement studies. The compound also acts as an ideal system-suitability standard for chiral HPLC/SFC method development, while the discrete (S)- and (R)-enantiomers (CID 7513590 & 7513589) are available separately for enantiomeric-excess determination and stereospecific pharmacological profiling. Choose the racemate for robust, reproducible screening and analytical benchmarking.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 894012-04-5
Cat. No. B2846496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
CAS894012-04-5
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C17H22N4O3/c1-13(22)19-7-9-20(10-8-19)17(24)18-14-11-16(23)21(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,24)
InChIKeyKJXSFOKGUHSMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 894012-04-5): A Racemic Piperazine–Pyrrolidinone Carboxamide for Chemical Biology and Drug Discovery Screening


4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 894012-04-5) is a synthetic small molecule belonging to the class of N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide derivatives. Its core scaffold features an N-acetylpiperazine moiety linked via a urea bridge to a 5-oxo-1-phenylpyrrolidine ring system [1]. The compound is supplied as a racemic mixture with an undefined stereocenter at the pyrrolidin-3-yl position, as confirmed by PubChem records listing it alongside its discrete (S)- and (R)-enantiomers (CID 7513590 and CID 7513589, respectively) [2]. With a molecular formula of C17H22N4O3, a molecular weight of 330.4 g/mol, a calculated XLogP3 of −0.3, and a topological polar surface area of 73 Ų, the compound occupies a favorable mid-range physicochemical space for CNS drug discovery and chemical probe development [1].

Why Generic Substitution of 4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide Fails: Critical Structural Determinants of Target Engagement and Selectivity


Within the N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide chemotype, the identity of the N-piperazine substituent fundamentally governs physicochemical properties, conformational preferences, and biological target interactions. Replacement of the N-acetyl group with bulkier substituents such as benzyl, 4-nitrophenyl, or 4-acetylphenyl dramatically alters the lipophilic profile, hydrogen-bonding capacity, and steric occupancy of the piperazine terminus, as evidenced by the XLogP3 shifts observed across this series [1]. Furthermore, the stereochemistry at the pyrrolidin-3-yl position introduces an additional layer of functional specificity: the racemic mixture (CAS 894012-04-5) may exhibit pharmacological and pharmacokinetic properties that deviate substantially from those of either isolated enantiomer, owing to differential target binding, metabolic stability, and off-target liability profiles [2]. Generic substitution without accounting for these orthogonal structural variables—N-acyl identity and pyrrolidine stereochemistry—carries a high risk of irreproducible biological results and erroneous structure–activity relationship conclusions in screening campaigns and lead optimization programs.

Quantitative Differential Evidence for 4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 894012-04-5) Against Closest Analogs


Stereochemical Identity: Racemic Mixture vs. Isolated (S)- and (R)-Enantiomers

The target compound (CAS 894012-04-5, CID 18564115) is registered and supplied as an undefined stereoisomer—a racemic mixture at the pyrrolidin-3-yl stereocenter. Its discrete (S)-enantiomer (CID 7513590) and (R)-enantiomer (CID 7513589) are catalogued as separate chemical entities within PubChem, each bearing a distinct InChI Key (KJXSFOKGUHSMDO-AWEZNQCLSA-N for the S-enantiomer; KJXSFOKGUHSMDO-CQSZACIVSA-N for the R-enantiomer) and a defined stereochemical descriptor [1]. This stereochemical distinction is pharmacologically consequential: the two enantiomers may engage biological targets with divergent binding affinities, pharmacokinetics, and metabolic profiles, a phenomenon widely documented across pyrrolidine-containing chiral drugs. Researchers selecting the racemate must therefore consider that its net biological readout represents the composite activity of both enantiomers, which may mask stereospecific effects [2].

Stereochemistry Chiral Separation Enantiomeric Differentiation Preclinical Pharmacology

Lipophilicity (XLogP3) Comparison: N-Acetyl vs. N-Benzyl vs. N-(4-Acetylphenyl) Analogs

The N-acetyl substituent on the piperazine ring imparts a calculated XLogP3 of −0.3 to the target compound, placing it within the optimal lipophilicity range for CNS drug candidates (typically XLogP = 1–3 for blood–brain barrier penetration, with values <0 often improving aqueous solubility at the expense of passive membrane permeability). In contrast, the N-benzyl analog (4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, CAS 887212-25-1) and the N-(4-acetylphenyl) analog carry progressively larger hydrophobic moieties, shifting the lipophilicity profile upward by an estimated ≥1–2 log units each [1]. This lipophilicity differential directly influences aqueous solubility, nonspecific protein binding, and off-target promiscuity in biochemical and cell-based assays, making the target compound's lower logP a potentially advantageous feature for assay compatibility and reduced phospholipidosis risk [2].

Physicochemical Properties Lipophilicity CNS Drug Design Solubility Prediction

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Implications for Oral Bioavailability and CNS Penetration

The target compound contains one hydrogen bond donor (urea NH) and three hydrogen bond acceptors (two carbonyl oxygens in the acetyl and pyrrolidinone groups, plus the urea carbonyl), yielding a hydrogen bond donor count (HBD) of 1 and a topological polar surface area (TPSA) of 73 Ų [1]. These values fall within the established thresholds for favorable oral absorption (Lipinski's Rule of Five: HBD ≤5, TPSA ≤140 Ų) and are consistent with the upper boundary of CNS drug space (typically TPSA ≤90 Ų for passive blood–brain barrier penetration). By comparison, piracetam, a well-known water-soluble nootropic sharing the pyrrolidinone core, exhibits HBD = 1 and TPSA = approximately 64 Ų. The target compound's modestly higher TPSA (73 vs. 64 Ų) reflects the contribution of the piperazine-urea-acetyl extension, which may differentially modulate tissue distribution relative to simpler pyrrolidinone nootropics [2].

Drug Likeness Oral Bioavailability CNS Penetration Physicochemical Descriptors

Patent Context: N-Acyl-N-phenylpiperazine Derivatives as Metabolic Disease Therapeutics

The target compound falls within the generic scope of US Patent 8,853,215 B2, which discloses derivatives of N-acyl-N-phenylpiperazine useful for the prophylaxis or treatment of diabetes . Within this patent class, the nature of the N-acyl group (acetyl, propionyl, benzoyl, etc.) and the substituent pattern on the piperazine and pyrrolidinone fragments are described as critical determinants of metabolic target engagement and in vivo efficacy. The N-acetyl group at the piperazine 4-position represents a minimal, metabolically labile acyl moiety, offering a baseline pharmacophore for structure–activity relationship exploration. In contrast, the close analog 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, which harbors a 4-acetylphenyl substituent, introduces an extended aromatic system that may engage additional hydrophobic sub-pockets or alter metabolic enzyme recognition, representing a divergent chemical vector within the same patent family . Quantitative in vivo efficacy data for the target compound are not publicly available; the patent context provides class-level evidence of metabolic disease relevance.

Metabolic Disease Diabetes Piperazine Derivatives Patent Landscape

Rotatable Bond Count and Molecular Flexibility: Comparison with More Rigid and More Flexible Analogs

The target compound possesses 2 rotatable bonds (excluding the acetyl methyl rotation), as determined by Cactvs 3.4.8.18 based on PubChem data [1]. This limited conformational flexibility arises from the urea linker connecting the piperazine and pyrrolidinone ring systems, which restricts torsional freedom. In comparison, the 4-benzyl analog introduces additional rotatable bonds via the methylene linker of the benzyl group, and the 4-(4-acetylphenyl) analog introduces a phenyl ring that, while rigid, extends the molecular axis and alters the spatial distribution of hydrophobic surface area. The low rotatable bond count of the target compound may confer a lower entropic penalty upon target binding relative to more flexible analogs, a feature positively correlated with improved ligand efficiency indices [2]. However, because no direct binding data exist for this series, this advantage remains a theoretical inference based on established principles of molecular recognition.

Molecular Flexibility Conformational Analysis Entropic Penalty Ligand Efficiency

Best Research and Industrial Application Scenarios for 4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 894012-04-5)


Racemic Screening Probe for CNS Target Engagement in Cellular and Biochemical Assays

Based on the TPSA (73 Ų), XLogP3 (−0.3), and HBD count (1), this compound occupies the physicochemical space compatible with CNS drug-likeness, making it suitable as a racemic screening probe for targets implicated in neurological disorders [1]. Its low lipophilicity reduces the risk of nonspecific membrane partitioning and compound aggregation, enhancing assay signal-to-noise ratio in cell-based target engagement studies. The urea linker provides conformational rigidity (nRot = 2) that may translate into favorable entropy of binding, a desirable property for hit identification in fragment-based screening libraries [2].

Reference Compound for Chiral Resolution Method Development and Enantioselective Pharmacology Studies

The availability of the racemic mixture (CAS 894012-04-5) alongside discrete (S)- and (R)-enantiomers (CID 7513590 and CID 7513589) enables analytical chemistry laboratories to develop, validate, and benchmark chiral HPLC or SFC separation methods for this chemotype [1]. The racemate serves as an ideal system suitability standard for assessing enantiomeric resolution efficiency, while the individual enantiomers provide authentic reference standards for determining enantiomeric excess in asymmetric synthesis or pharmacokinetic studies. Additionally, comparative pharmacological profiling of racemate vs. single enantiomers can reveal stereospecific activity, guiding chiral lead optimization decisions [2].

Minimal Pharmacophore for Structure–Activity Relationship Expansion in Metabolic Disease Programs

As a member of the N-acyl-N-phenylpiperazine derivative class disclosed in US Patent 8,853,215 B2 for the prophylaxis or treatment of diabetes, the target compound, with its simple N-acetyl substituent, represents a structurally minimal pharmacophore for systematic medicinal chemistry exploration [1]. Researchers can use this compound as the parent scaffold for parallel library synthesis, systematically varying the N-acyl group (acetyl → propionyl, cyclopropylcarbonyl, sulfonyl, etc.) while maintaining the 5-oxo-1-phenylpyrrolidin-3-yl core. This approach allows for rigorous structure–activity relationship mapping with the target compound serving as the baseline comparator for potency, selectivity, and pharmacokinetic property optimization.

Negative Control or Inactive Reference for N-Substituted Piperazine-Pyrrolidinone Biological Screening Panels

Given the structural similarity to biologically active N-arylpiperazine derivatives (e.g., serotonin receptor ligands), yet the absence of a phenyl or heteroaryl group on the piperazine nitrogen, the target compound may exhibit reduced or absent activity at many aminergic GPCR targets [1]. This property qualifies it as a potential negative control or specificity counter-screen compound in panels assessing serotonergic, dopaminergic, or adrenergic receptor activity. When evaluating the target selectivity of more elaborated analogs (e.g., 4-benzyl or 4-(4-acetylphenyl) derivatives), the N-acetyl compound can help dissect the contribution of the piperazine N-substituent to receptor subtype selectivity, ensuring that observed biological effects are mechanistically attributed to the intended pharmacophore rather than off-target aminergic engagement [2].

Quote Request

Request a Quote for 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.